1-(2-Chloro-4-nitrophenyl)ethanone

説明

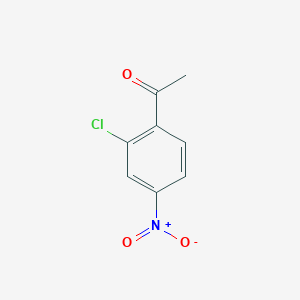

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-chloro-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFBJVQQCATLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310766 | |

| Record name | 1-(2-chloro-4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67818-41-1 | |

| Record name | 67818-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloro-4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-4'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Chloro 4 Nitrophenyl Ethanone

Recent Advancements in Electrophilic Acylation of Substituted Arenes

Electrophilic acylation remains a cornerstone for the synthesis of aryl ketones. Recent research has focused on refining these methods for deactivated substrates like the precursor to 1-(2-Chloro-4-nitrophenyl)ethanone.

The Friedel-Crafts acylation is the classical method for synthesizing this compound, typically involving the reaction of 1-chloro-3-nitrobenzene (B92001) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Mechanistic Considerations: The mechanism involves the formation of a highly electrophilic acylium ion (CH₃CO⁺) from the acetylating agent and the Lewis acid. This ion then attacks the electron-rich aromatic ring. However, the starting material, 1-chloro-3-nitrobenzene, is strongly deactivated by the electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups. This deactivation slows the rate of electrophilic substitution and requires harsh reaction conditions and highly active catalysts. The acylation occurs predominantly at the position para to the chloro group and ortho to the nitro group due to the directing effects of the substituents.

Catalyst Development: Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) were used. google.combeilstein-journals.orgnih.gov While effective, these catalysts generate significant chemical waste and are difficult to handle due to their moisture sensitivity. beilstein-journals.orgnih.gov Modern catalyst development focuses on overcoming these limitations by exploring more active, recyclable, and environmentally benign alternatives. rsc.org

Recent advancements have introduced solid acid catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact. rsc.org These heterogeneous catalysts are central to the principles of green chemistry. rsc.org For instance, sulfated zirconia has proven to be an effective catalyst for acylating various aromatic compounds, suggesting its potential applicability for deactivated systems. rsc.org Another patented approach involves using antimony pentahalide, which can be activated with hydrogen fluoride (B91410), as a powerful catalyst for Friedel-Crafts reactions. google.com

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, BF₃, TiCl₄ | High reactivity, well-established | Requires stoichiometric amounts, moisture sensitive, generates corrosive waste | google.combeilstein-journals.org |

| Solid Acid Catalysts | Sulfated Zirconia, Zeolites | Heterogeneous (easy to separate), reusable, environmentally benign | May have lower activity for highly deactivated substrates | rsc.org |

| Halogenation Catalysts | Antimony Pentahalide (SbX₅) | High activity, potentially reusable in combined processes | Requires activation (e.g., with HF), potential toxicity of antimony compounds | google.com |

Beyond classical electrophilic substitution, transition metal-catalyzed cross-coupling reactions represent a powerful, albeit less conventional, alternative for constructing the C-C bond between the aromatic ring and the acetyl group. While specific examples for this compound are not widely reported, the principles of established reactions like Stille, Suzuki, or Negishi coupling can be applied.

For instance, a hypothetical Stille coupling would involve the reaction of an organostannane reagent, such as acetyltrimethylstannane, with 1,2-dichloro-4-nitrobenzene or a related halogenated precursor, catalyzed by a palladium complex. Similarly, a Suzuki coupling could employ an acetylboronic acid derivative. These methods often offer greater functional group tolerance compared to Friedel-Crafts reactions but may require more complex, multi-step syntheses for the coupling partners and can involve toxic organometallic reagents.

Greener Synthetic Approaches and Sustainable Chemistry Principles in this compound Production

The integration of green chemistry principles into chemical manufacturing is a major focus of modern synthetic chemistry. mdpi.comresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov For the Friedel-Crafts acylation, this can be achieved through two main strategies:

Solvent-Free Reactions: Performing the reaction neat (without a solvent) or using one of the reactants as the solvent can significantly reduce waste. This approach is often coupled with microwave heating to facilitate the reaction in the absence of a solvent.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. anton-paar.comat.ua Unlike conventional heating which relies on conduction, microwave energy heats the reaction mixture directly and efficiently through dielectric heating. anton-paar.com This often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and fewer side reactions. anton-paar.combspublications.netresearchgate.net A microwave-assisted Friedel-Crafts acylation for synthesizing this compound could offer a significant process intensification, making it faster and more energy-efficient. anton-paar.com

Photochemical Synthesis Routes: Photochemistry offers unique pathways for chemical transformations. While a direct photochemical synthesis of this compound is not standard, photo-sensitive groups like the nitro group can be harnessed. For example, photoexcited nitroarenes can act as oxidants to convert other functional groups into ketones under mild conditions. nih.govchemrxiv.orgrsc.org Research has shown that photoirradiation of certain α-(2-nitrophenyl)ketones can lead to intramolecular rearrangements, demonstrating the reactivity of the nitro group under light. rsc.org This opens up possibilities for novel synthetic strategies where the nitro group plays an active role in the formation or subsequent modification of the ketone.

| Approach | Principle | Advantages for Synthesis | Reference |

|---|---|---|---|

| Supported Catalysts | Use of heterogeneous catalysts (e.g., sulfated zirconia). | Easy separation and recycling, reduces waste. | rsc.org |

| Solvent-Free Conditions | Reaction is run without a solvent, often with grinding or minimal heating. | Eliminates solvent waste, simplifies purification. | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Rapid heating via microwave irradiation. | Drastically reduced reaction times, higher yields, improved energy efficiency. | anton-paar.comresearchgate.net |

| Photochemical Methods | Using light to initiate reactions, often involving the nitro group. | Mild reaction conditions, potential for novel reactivity. | nih.govchemrxiv.org |

Stereoselective Synthesis Considerations for Related Chiral Analogs

While this compound itself is achiral, it is a prochiral molecule. The ketone functional group can be reduced to form a chiral secondary alcohol, 1-(2-chloro-4-nitrophenyl)ethanol, which exists as a pair of enantiomers ((R) and (S)). The synthesis of single enantiomers of such chiral alcohols is of great importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.

The most advanced and green method for achieving this transformation is through asymmetric biocatalysis. rsc.org This involves using isolated enzymes, such as carbonyl reductases (CREDs), or whole-cell systems that can reduce the ketone with very high stereoselectivity. rsc.org By selecting an appropriate enzyme, it is possible to synthesize either the (R)- or (S)-alcohol in high yield and with excellent enantiomeric excess (often >99%). rsc.org Structure-guided directed evolution of enzymes can further enhance their activity and selectivity towards specific substrates. rsc.org This biocatalytic approach provides a sustainable and highly efficient alternative to traditional chemical methods that often rely on expensive chiral catalysts or resolving agents. rsc.org

Chemical Reactivity and Derivatization of 1 2 Chloro 4 Nitrophenyl Ethanone

Reactions at the Carbonyl Group: Mechanistic Studies of Nucleophilic Additions

The carbonyl group of the acetyl moiety is a primary site for nucleophilic attack, leading to a variety of important chemical transformations.

The reaction of aldehydes and ketones with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazine (B178648), to form imines, oximes, and hydrazones respectively, is a well-established process in organic chemistry. wikipedia.org These reactions are reversible and the formation of the imine bond involves the loss of a water molecule. nih.gov

The rate of hydrazone formation is influenced by electronic factors. Electron-withdrawing groups on the carbonyl compound can increase its reactivity. nih.gov For 1-(2-chloro-4-nitrophenyl)ethanone, the presence of the electron-withdrawing nitro and chloro groups is expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by hydrazine and its derivatives. The reaction proceeds through a tetrahedral intermediate, and at neutral pH, the rate-limiting step is often the dehydration of this intermediate. nih.gov

Kinetic studies on similar systems have shown that the reaction is subject to both kinetic and thermodynamic control. For instance, in a dynamic combinatorial library of imines, one imine was observed to form faster (the kinetic product), while another was more stable and predominated at equilibrium (the thermodynamic product). nih.gov The formation of hydrazones from acetophenone (B1666503) has been achieved by various methods, including heating with hydrazine or hydrazine hydrate. orgsyn.org

The general mechanism for hydrazone formation involves the initial nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration to yield the final product. libretexts.org

Table 1: Reactivity of Carbonyl Group in this compound with Nucleophiles

| Nucleophile | Product | Key Reaction Aspects |

| Primary Amine (R-NH₂) | Imine | Reversible reaction, formation of a C=N bond. |

| Hydroxylamine (NH₂OH) | Oxime | Forms a C=N-OH functional group. |

| Hydrazine (NH₂NH₂) | Hydrazone | Formation of a C=N-NH₂ functional group. wikipedia.org |

The carbonyl group of this compound can be selectively reduced to either a secondary alcohol or completely deoxygenated to a hydrocarbon. The choice of reducing agent is crucial for achieving the desired outcome, especially given the presence of the reducible nitro group.

For the selective reduction of the ketone to the corresponding alcohol, 1-(2-chloro-4-nitrophenyl)ethanol, mild reducing agents are required to avoid the simultaneous reduction of the nitro group. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this purpose as it selectively reduces aldehydes and ketones to alcohols in the presence of nitro groups. acs.org

For the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), yielding 1-chloro-2-ethyl-4-nitrobenzene, two classical methods are the Clemmensen and Wolff-Kishner reductions. vedantu.comquora.com

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). quora.com It is effective for reducing aryl-alkyl ketones. vedantu.com However, the strongly acidic conditions may not be suitable for substrates sensitive to acid. vedantu.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. libretexts.orgvedantu.com The driving force is the formation of stable nitrogen gas. masterorganicchemistry.com This method is performed under strongly basic conditions and is thus complementary to the Clemmensen reduction for acid-sensitive substrates. vedantu.commasterorganicchemistry.com

Table 2: Reduction Methods for the Carbonyl Group of this compound

| Reduction Method | Reagents | Product | Conditions |

| Selective Alcohol Formation | Sodium Borohydride (NaBH₄) | 1-(2-Chloro-4-nitrophenyl)ethanol | Mild, typically in ethanol (B145695) at room temperature. acs.org |

| Clemmensen Reduction | Zinc-Mercury Amalgam (Zn(Hg)), conc. HCl | 1-Chloro-2-ethyl-4-nitrobenzene | Strongly acidic. quora.com |

| Wolff-Kishner Reduction | Hydrazine (NH₂NH₂), KOH, Ethylene Glycol | 1-Chloro-2-ethyl-4-nitrobenzene | Strongly basic, high temperatures. libretexts.orgvedantu.com |

Reactions at the Aromatic Ring: Exploiting the Nitro and Chloro Substituents

The nitro and chloro groups on the aromatic ring of this compound are key to its reactivity in aromatic substitution reactions.

Aryl halides that possess electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). pressbooks.publibretexts.org In this compound, the nitro group and the acetyl group, both being electron-withdrawing, significantly increase the ring's susceptibility to nucleophilic attack. byjus.com The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub

The rate of SNAr reactions is enhanced when the electron-withdrawing groups are positioned ortho or para to the leaving group (the chloro atom in this case). libretexts.org This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electron-withdrawing group through resonance. libretexts.org In this compound, the nitro group is para to the chloro substituent, providing strong activation for nucleophilic attack at the carbon bearing the chlorine. The acetyl group, being meta to the chlorine, has a less pronounced activating effect through resonance.

The nature of the nucleophile and the leaving group also influences the reaction. Common nucleophiles in SNAr reactions include alkoxides, amines, and thiols. byjus.com Interestingly, for SNAr reactions, fluoride (B91410) is often a better leaving group than chloride, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.comyoutube.com

The nitro group of this compound can be reduced to an amino group (NH₂), yielding 1-(2-chloro-4-aminophenyl)ethanone. This transformation is fundamental in the synthesis of anilines and their derivatives.

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. commonorganicchemistry.com Palladium on carbon (Pd/C) is a widely used catalyst. commonorganicchemistry.com However, a potential side reaction with Pd/C is dehalogenation, which would replace the chloro group with hydrogen. commonorganicchemistry.com Raney nickel is an alternative catalyst that is often used when dehalogenation is a concern. commonorganicchemistry.com

Chemical Reduction: Several chemical reducing agents can effect the transformation of a nitro group to an amine. A classic method involves the use of a metal in acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). acs.orgcommonorganicchemistry.comvedantu.comscispace.com Tin(II) chloride (SnCl₂) is also an effective and mild reagent for this purpose. commonorganicchemistry.com These methods are generally chemoselective, leaving the carbonyl group intact. acs.orgscispace.com

It is important to note that lithium aluminum hydride (LiAlH₄) is generally not suitable for the reduction of aromatic nitro compounds to anilines as it tends to form azo compounds. commonorganicchemistry.com

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.com This is due to the powerful electron-withdrawing nature of both the nitro group and the acetyl group. libretexts.orgminia.edu.egyoutube.com These groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com

When an EAS reaction does occur, the regioselectivity is determined by the directing effects of the existing substituents. Both the nitro group and the acetyl group are meta-directors. libretexts.orgminia.edu.eg The chloro group, while being a deactivator, is an ortho-, para-director. libretexts.org In this case, the combined deactivating and directing effects of the nitro and acetyl groups will dominate. Therefore, any incoming electrophile would be directed to the positions meta to both the nitro and acetyl groups. The available positions for substitution are at C-3 and C-5. The position at C-5 is meta to the acetyl group and ortho to the nitro group. The position at C-3 is ortho to the acetyl group and meta to the nitro group. The directing effects can be complex, and often a mixture of products may be obtained under forcing conditions. perlego.comresearchgate.netyoutube.com

Alpha-Carbon Reactivity: Enolate Chemistry and Condensation Reactions

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of this compound are acidic and can be removed by a base to form a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com This enolate is a key intermediate in several important carbon-carbon bond-forming reactions. The formation of the enolate is a reversible process, and its stability is enhanced by the delocalization of the negative charge onto the oxygen atom of the carbonyl group. wikipedia.orgyoutube.com

This compound can serve as the ketone component in both Aldol (B89426) and Claisen-Schmidt condensation reactions. wikipedia.orgnih.gov These reactions involve the nucleophilic addition of an enolate to a carbonyl compound, leading to the formation of β-hydroxy ketones (in Aldol additions) or α,β-unsaturated ketones (in Aldol condensations). leah4sci.comyoutube.com

The Claisen-Schmidt condensation is a specific type of Aldol condensation where an enolizable ketone reacts with an aromatic aldehyde that lacks α-hydrogens, in the presence of a base. wikipedia.org This reaction is particularly useful for synthesizing chalcones, which are α,β-unsaturated ketones with two aromatic rings. For instance, the reaction of this compound with an appropriate aromatic aldehyde under basic conditions would yield a chalcone (B49325) derivative. The reaction conditions, such as the choice of base and solvent, can influence the reaction's efficiency and yield. acs.orgresearchgate.net Studies have shown that solid sodium hydroxide can be an effective catalyst for Claisen-Schmidt reactions, sometimes even in the absence of a solvent. nih.gov

Table 1: Examples of Claisen-Schmidt Condensation Reactions

| Ketone Component | Aldehyde Component | Base | Product Type | Ref. |

| This compound | Aromatic Aldehyde | NaOH | Chalcone | wikipedia.org |

| Cycloalkanones | Substituted Benzaldehydes | NaOH (solid) | α,α'-bis-(substituted-benzylidene)cycloalkanones | nih.gov |

| Nitroacetophenones | Nitrobenzaldehydes | NaOH | Dinitrochalcones | researchgate.net |

The α-carbon of this compound can be halogenated to form α-haloketones. wikipedia.org This reaction can proceed under either acidic or basic conditions. libretexts.org In acidic conditions, the reaction proceeds through an enol intermediate, while in basic conditions, it involves the enolate. libretexts.org The introduction of a halogen at the α-position makes the resulting α-haloketone a versatile intermediate for further synthetic transformations.

Base-promoted α-halogenation can sometimes lead to multiple halogenations because the electron-withdrawing halogen increases the acidity of the remaining α-protons. libretexts.org To obtain a monohalogenated product, acidic conditions are often preferred. libretexts.org

The resulting α-halo-1-(2-chloro-4-nitrophenyl)ethanone is a bifunctional compound with two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. wikipedia.org This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic compounds. nih.gov For example, α-haloketones are known to react with thioamides to form thiazoles and with thioureas to produce 2-aminothiazoles. wikipedia.org They are also key starting materials in the Hantzsch pyrrole (B145914) synthesis. wikipedia.org

Table 2: Synthesis and Reactivity of α-Haloketones

| Starting Ketone | Halogenating Agent | Reaction Condition | Product | Synthetic Utility | Ref. |

| This compound | Cl₂, Br₂, or I₂ | Acidic or Basic | α-Halo-1-(2-chloro-4-nitrophenyl)ethanone | Precursor for heterocycles | wikipedia.orglibretexts.orgnih.gov |

| General Ketones | X₂ (Halogen) | Acidic or Basic | α-Haloketone | Alkylating agents, precursors to heterocycles | wikipedia.org |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 1 2 Chloro 4 Nitrophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Techniques and Multidimensional Experiments

NMR spectroscopy stands as a powerful tool for delineating the carbon-hydrogen framework of organic molecules. High-resolution and multidimensional NMR experiments provide detailed insights into the connectivity and spatial arrangement of atoms within 1-(2-Chloro-4-nitrophenyl)ethanone.

¹H NMR and ¹³C NMR Chemical Shift Analysis: Substituent Effects and Aromatic Anisotropy

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of its substituents on the aromatic ring. The electron-withdrawing nature of the nitro group and the chlorine atom, along with the acetyl group, significantly influences the chemical shifts of the aromatic protons and carbons. nih.govlibretexts.org

The electronegative chlorine atom at the C-2 position and the nitro group at the C-4 position deshield the adjacent protons, causing them to resonate at a lower field (higher ppm values). libretexts.org The aromatic protons of similar compounds, such as 2-chloro-4-nitroaniline (B86195) and 2-chloro-4-nitroanisole, exhibit distinct downfield shifts. chemicalbook.comchemicalbook.com The acetyl group further contributes to this deshielding effect on the aromatic ring.

The chemical shifts in the ¹H NMR spectrum are influenced by the electronic environment of the protons. libretexts.org Protons near electronegative atoms or unsaturated groups, like in this compound, are shifted downfield. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~8.3 | d |

| H-5 | ~8.2 | dd |

| H-6 | ~7.8 | d |

| -CH₃ (acetyl) | ~2.7 | s |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Similarly, in the ¹³C NMR spectrum, the carbons attached to or near the electron-withdrawing substituents will experience a downfield shift. The carbonyl carbon of the acetyl group will appear at a significantly low field.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): Elucidating Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For instance, a cross-peak between H-5 and H-6 would confirm their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the methyl group of the acetyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

The methyl protons of the acetyl group to the carbonyl carbon and the C-1 carbon of the aromatic ring.

The aromatic protons (H-3, H-5, H-6) to neighboring carbons, helping to unambiguously assign the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the acetyl methyl protons and the H-6 proton, further confirming the ortho-chloro substitution.

Mass Spectrometry (MS): Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. chemguide.co.uk

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Both EI and ESI are valuable ionization techniques for analyzing this compound.

Electron Ionization (EI): As a "hard" ionization technique, EI leads to extensive fragmentation, providing a detailed fingerprint of the molecule. nih.gov The molecular ion peak (M+) would be observed, and key fragment ions would arise from the cleavage of the acetyl group and losses related to the nitro and chloro substituents. chemguide.co.uk For instance, a prominent peak would be expected from the loss of the methyl group ([M-15]+) and the acetyl group ([M-43]+). libretexts.org The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope. youtube.com

Electrospray Ionization (ESI): This "soft" ionization technique typically produces the protonated molecule ([M+H]+) with minimal fragmentation, which is useful for confirming the molecular weight. nih.govnih.gov ESI is particularly useful for analyzing derivatives of this compound, especially those that are less volatile or thermally labile. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling

Tandem mass spectrometry (MS/MS) is a powerful tool for gaining further structural information and identifying impurities. nih.govnih.gov In an MS/MS experiment, a specific ion (e.g., the molecular ion or a fragment ion) is selected and subjected to further fragmentation. nih.govnih.gov This process, known as collision-induced dissociation (CID), provides detailed information about the structure of the selected ion. nih.gov For this compound, MS/MS analysis of the molecular ion could definitively confirm the connectivity of the substituents by analyzing the resulting daughter ions. This technique is also highly sensitive for detecting and identifying low-level impurities by separating them from the main compound and analyzing their individual fragmentation patterns. nih.gov

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 199/201 | [M]⁺ |

| 184/186 | [M-CH₃]⁺ |

| 154/156 | [M-NO₂]⁺ |

| 142/144 | [M-COCH₃]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis of Functional Groups

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. nih.gov

For this compound, the IR and Raman spectra would be dominated by characteristic bands corresponding to the carbonyl (C=O), nitro (NO₂), and carbon-chlorine (C-Cl) groups, as well as vibrations of the aromatic ring. youtube.com

Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum around 1700-1720 cm⁻¹, characteristic of an aryl ketone.

Nitro (NO₂) Stretches: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

C-Cl Stretch: The carbon-chlorine stretching vibration will appear in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

The combination of these spectroscopic methods provides a robust and comprehensive characterization of this compound, allowing for its unambiguous structural determination and the analysis of its derivatives.

Carbonyl Stretching Frequencies and Conjugation Effects

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorption bands in the IR spectrum of ketones. For acetophenone (B1666503), the parent compound, this band typically appears around 1691 cm⁻¹. researchgate.net The position of this band is highly sensitive to the electronic environment, particularly the effects of conjugation and substitution on the aromatic ring.

In this compound, the acetyl group is attached to a benzene (B151609) ring that is substituted with both a chloro and a nitro group. The nitro group at the para position is a strong electron-withdrawing group, which exerts its influence through both inductive and resonance effects. This withdrawal of electron density from the benzene ring extends to the carbonyl group, leading to an increase in the force constant of the C=O bond and, consequently, a higher stretching frequency compared to unsubstituted acetophenone. For instance, p-nitroacetophenone exhibits its carbonyl stretch at a higher frequency than acetophenone. researchgate.net

Conversely, the presence of a halogen, such as the chloro group at the ortho position, can have a more complex influence. While halogens are inductively electron-withdrawing, they can also donate electron density to the ring via resonance. However, the inductive effect typically dominates for chlorine. In the case of this compound, the combined electron-withdrawing effects of the nitro and chloro groups are expected to significantly increase the carbonyl stretching frequency.

Table 1: Representative Carbonyl (C=O) Stretching Frequencies

| Compound | Substituents | Carbonyl Stretching Frequency (cm⁻¹) |

| Acetophenone | None | ~1691 |

| p-Chloroacetophenone | p-Cl | ~1689 |

| p-Nitroacetophenone | p-NO₂ | ~1700 |

| This compound | o-Cl, p-NO₂ | >1700 (estimated) |

Note: The value for this compound is an estimation based on the electronic effects of the substituents.

Nitro Group and C-Cl Vibrations: Characterization and Environmental Sensitivity

The nitro (NO₂) group gives rise to two prominent and strong stretching vibrations in the IR spectrum, corresponding to its asymmetric and symmetric stretches. When a nitro group is attached to an aromatic ring, these bands typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). krishisanskriti.org These absorptions are intense due to the high polarity of the N-O bonds. For this compound, strong bands are expected in these regions, confirming the presence of the nitro functionality.

The carbon-chlorine (C-Cl) stretching vibration for aryl chlorides typically appears in the region of 1100-1000 cm⁻¹. This band is of medium to strong intensity. The precise position can be influenced by the substitution pattern on the benzene ring.

The vibrational frequencies of these functional groups can be sensitive to the surrounding chemical environment, including solvent polarity and intermolecular interactions in the solid state. This sensitivity can provide further information about the molecular structure and its interactions.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Appearance |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550-1475 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360-1290 | Strong |

| Carbon-Chlorine (Ar-Cl) | Stretch | 1100-1000 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophore in this compound is the substituted benzene ring conjugated with the acetyl and nitro groups.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions, which are typically intense. The benzene ring itself exhibits characteristic absorptions, which are modified by the attached substituents. The acetyl group, nitro group, and chlorine atom all act as auxochromes, modifying the absorption maxima (λ_max) and the molar absorptivity (ε) of the primary chromophore.

The presence of the electron-withdrawing nitro group in conjugation with the benzene ring and the carbonyl group leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted acetophenone. This is because the nitro group extends the conjugated system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca

For comparison, acetophenone shows a strong π → π* transition around 240 nm. In p-nitroacetophenone, this band is shifted to approximately 278 nm. physchemres.org For this compound, a similar strong absorption band is anticipated in this region. Additionally, a weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is expected at a longer wavelength, typically in the range of 300-350 nm. These transitions are characteristic of aromatic ketones with electron-withdrawing groups.

Table 3: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Electronic Transition | Typical λ_max (nm) |

| Acetophenone | π → π | ~240 |

| p-Nitroacetophenone | π → π | ~278 |

| This compound | π → π | ~270-290 (estimated) |

| This compound | n → π | ~300-350 (estimated) |

Note: The values for this compound are estimations based on the analysis of its chromophoric system and comparison with related structures.

Crystallographic and Solid State Structural Analysis of 1 2 Chloro 4 Nitrophenyl Ethanone

Single-Crystal X-ray Diffraction: Elucidating Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. uni.luresearchgate.net This method would be essential to precisely determine the molecular structure of 1-(2-chloro-4-nitrophenyl)ethanone, including the spatial orientation of the chloro, nitro, and acetyl substituents on the phenyl ring.

Should a suitable single crystal of this compound be grown, SC-XRD analysis would yield a wealth of structural parameters. These parameters are crucial for understanding the molecule's conformational preferences, which are dictated by the electronic and steric interactions between the substituents.

The analysis would provide precise measurements of all bond lengths (e.g., C-C, C-H, C-O, C-N, N-O, C-Cl) and bond angles. Of particular interest would be the torsion angles involving the acetyl and nitro groups relative to the plane of the benzene (B151609) ring. These torsion angles would reveal the extent of their rotation out of the aromatic plane, which can be influenced by steric hindrance from the adjacent chloro group and other intramolecular interactions.

For illustrative purposes, the following table presents hypothetical data that would be obtained from such an analysis, based on typical values for similar organic molecules.

Table 1: Hypothetical Selected Bond Lengths and Angles for this compound

| Parameter | Value (Å or °) | Parameter | Value (°) |

| C-Cl | 1.74 | C1-C2-C(O)CH3 | 122.0 |

| C-N | 1.48 | C3-C2-C(O)CH3 | 118.0 |

| N-O (avg) | 1.22 | C-C-O (acetyl) | 120.0 |

| C=O | 1.21 | O-C-CH3 (acetyl) | 118.0 |

| C-C (ring avg) | 1.39 | C-N-O (avg) | 118.0 |

| C-C (acetyl) | 1.51 | C-C-Cl | 120.0 |

Note: This table is for illustrative purposes only and does not represent published experimental data.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the solid-state properties of the compound. For this compound, several types of interactions would be investigated:

Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···O hydrogen bonds involving the acetyl oxygen or the nitro group oxygens as acceptors are highly probable. The geometry of these interactions (distances and angles) would be determined from the crystal structure.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of a nitro or acetyl group on an adjacent molecule (C-Cl···O). The presence and characteristics of such bonds are significant in crystal engineering.

Pi-Stacking: The aromatic phenyl rings can interact through π-π stacking. The analysis would reveal the geometry of these interactions, such as the distance between the centroids of the rings and their relative displacement (face-to-face or offset).

In a related chalcone (B49325), (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, weak C-H···O interactions are observed to link molecules into a one-dimensional array. researchgate.net Similarly, studies on other nitro-containing aromatic compounds have detailed the role of various weak intermolecular forces in stabilizing the crystal packing. nih.gov

Table 2: Hypothetical Intermolecular Interaction Geometry for this compound

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| Hydrogen Bond | C-H···O(nitro) | 0.95 | 2.50 | 3.40 | 158 |

| Halogen Bond | C-Cl···O(acetyl) | - | 3.10 | 3.50 | 165 |

| Pi-Stacking | Cg···Cg | - | - | 3.60 | - |

Note: This table is hypothetical. Cg refers to the centroid of the aromatic ring.

Powder X-ray Diffraction (PXRD): Polymorphism and Solid-State Phase Transitions

Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. researchgate.net It would be the primary method to investigate the potential polymorphism of this compound. Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties.

By performing PXRD analysis on samples of this compound prepared under different crystallization conditions (e.g., different solvents, temperatures, or evaporation rates), one could identify the existence of multiple polymorphs, each with a unique diffraction pattern.

Furthermore, variable-temperature PXRD studies could be employed to investigate solid-state phase transitions. These are transformations from one polymorphic form to another upon heating or cooling. A study on a nitro-derivative of o-hydroxy acetophenone (B1666503), for instance, successfully identified two polymorphic forms by varying crystallization conditions and characterized a phase transition in one of them using techniques including X-ray diffraction and differential scanning calorimetry (DSC). nih.govmdpi.comresearchgate.net This work demonstrated that the orientation and dynamics of the nitro group were key factors in the observed polymorphism. mdpi.com

Co-crystallization and Supramolecular Assembly Strategies Involving this compound

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a suitable co-former in a stoichiometric ratio within the same crystal lattice. nih.gov There are currently no published studies on the co-crystallization of this compound.

However, the functional groups present in the molecule—the chloro, nitro, and ketone moieties—offer potential sites for supramolecular interactions with various co-formers. For example:

The ketone's carbonyl oxygen is a strong hydrogen bond acceptor.

The nitro group's oxygen atoms are also effective hydrogen bond acceptors.

The chlorine atom can participate in halogen bonding.

A co-crystallization screening study would involve combining this compound with a library of co-formers, particularly those with strong hydrogen bond donating groups (e.g., carboxylic acids, phenols), to form new co-crystals. These new solid forms would be identified and characterized by techniques such as PXRD, DSC, and single-crystal X-ray diffraction.

Computational and Theoretical Investigations of 1 2 Chloro 4 Nitrophenyl Ethanone

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and its vibrational properties. For 1-(2-Chloro-4-nitrophenyl)ethanone, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would reveal the most stable conformation. In this optimized structure, the phenyl ring, the acetyl group, the nitro group, and the chlorine atom would adopt specific spatial orientations to minimize steric hindrance and electronic repulsion.

The planarity of the benzene (B151609) ring is a key feature, though slight distortions may occur due to the presence of bulky substituents. The acetyl and nitro groups may be twisted out of the plane of the benzene ring to varying degrees. Vibrational frequency analysis, performed on the optimized geometry, predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the C=O bond in the acetyl group, the N-O bonds in the nitro group, and the C-Cl bond, as well as various bending and ring deformation modes. These calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. nih.govnih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Acetyl | C=O Stretch | ~1700-1720 |

| Nitro | Asymmetric NO₂ Stretch | ~1520-1560 |

| Nitro | Symmetric NO₂ Stretch | ~1340-1360 |

| Chloro | C-Cl Stretch | ~700-750 |

| Aromatic | C-H Stretch | ~3000-3100 |

Note: The values presented are hypothetical and representative of typical ranges for these functional groups based on computational studies of similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping: Identifying Sites of Nucleophilic and Electrophilic Attack

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The most negative potential is expected to be localized around the oxygen atoms of the nitro and acetyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would likely be found around the hydrogen atoms of the phenyl ring and near the carbon atom of the carbonyl group, suggesting these are sites for nucleophilic attack. The presence of the electron-withdrawing nitro and chloro groups significantly influences the electrostatic potential of the aromatic ring, making certain positions more electron-deficient. rsc.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgslideshare.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

In this compound, the HOMO is likely to be distributed over the phenyl ring and the chloro substituent, while the LUMO is expected to be concentrated on the nitro group and the acetyl group, consistent with their electron-withdrawing nature. The presence of these substituents is predicted to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap and indicating a molecule prone to reactions with nucleophiles. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which further quantify the molecule's reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Note: These values are hypothetical and are based on typical values for substituted nitroaromatic compounds.

Molecular Dynamics (MD) Simulations: Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent. rsc.orgnih.govyoutube.com An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule behaves in a more realistic setting.

These simulations can track the rotational movements around the single bonds, for instance, the bond connecting the acetyl group to the phenyl ring, providing insights into the conformational flexibility of the molecule. The simulation would also show how solvent molecules arrange themselves around the solute, particularly around the polar nitro and acetyl groups, through hydrogen bonding or dipole-dipole interactions. This information is crucial for understanding reaction mechanisms in solution and for predicting properties like solubility. mdpi.comkpi.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs of this compound

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.govnih.govmdpi.com For analogs of this compound, QSAR studies can be employed to predict properties such as toxicity or receptor binding affinity.

A QSAR study would involve a dataset of structurally similar compounds where the substituents on the phenyl ring are varied. For each analog, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A mathematical model is then developed to correlate these descriptors with the observed activity. Such models can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of compounds with desired properties. For nitroaromatic compounds, descriptors related to hydrophobicity (LogP) and electronic properties (like LUMO energy) are often found to be important in predicting their toxicity. nih.govresearchgate.net

Table 3: Hypothetical QSAR Data for Analogs of this compound

| Compound | R1 | R2 | LogP | LUMO (eV) | Predicted Toxicity (pLC₅₀) |

| Analog 1 | H | H | 2.1 | -2.5 | 3.5 |

| Analog 2 | Cl | H | 2.8 | -2.8 | 4.1 |

| Analog 3 | H | NO₂ | 1.9 | -3.2 | 4.8 |

| This compound | Cl | NO₂ | 2.6 | -3.5 | 5.2 |

| Analog 4 | OCH₃ | H | 1.8 | -2.3 | 3.1 |

| Analog 5 | Cl | NH₂ | 2.3 | -2.6 | 3.8 |

Note: This table presents hypothetical data to illustrate the principles of a QSAR study. The predicted toxicity values are for illustrative purposes only.

Biological and Pharmacological Relevance: Investigating Molecular Mechanisms Pertaining to 1 2 Chloro 4 Nitrophenyl Ethanone and Its Derivatives

Role as a Synthetic Precursor in the Development of Biologically Active Compounds

The presence of a reactive acetyl group, a nitro group, and a chlorine atom on the phenyl ring of 1-(2-chloro-4-nitrophenyl)ethanone provides multiple sites for chemical modification. This has allowed for its use as a foundational element in the construction of more complex molecular architectures, particularly heterocyclic ring systems known to be prevalent in many biologically active molecules.

Scaffold for Pyrrole (B145914), Pyridine (B92270), and Quinoline Ring Systems with Potential Biological Activity

The this compound framework has proven to be a key building block in the synthesis of various heterocyclic systems, including pyrroles, pyridines, and quinolines. These ring systems are of significant interest in medicinal chemistry due to their presence in a vast number of natural products and synthetic drugs.

Pyrrole Derivatives: The synthesis of pyrrole-containing compounds, which are known for their diverse pharmacological properties, can be initiated from this compound. For instance, pyrrolo[1,2-a]quinoline (B3350903) derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net

Pyridine Derivatives: The pyridine ring is a common feature in many pharmaceuticals. The substitution pattern of this compound makes it a suitable precursor for creating substituted pyridine derivatives with potential therapeutic value. Pyrrolopyridines, for example, have been investigated for a broad spectrum of pharmacological properties, including analgesic and sedative effects. nih.gov

Quinoline Derivatives: Quinolines are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. biointerfaceresearch.com The synthesis of quinoline-based structures, such as pyrano[3,2-c]quinolines and pyrrolo[3,4-c]quinolines, has been accomplished using methodologies that can involve precursors derived from or analogous to this compound. frontiersin.orgnih.gov These compounds have shown potential as anti-inflammatory and anticancer agents. nih.gov

Intermediate in the Synthesis of Pharmacologically Relevant Heterocycles

The versatility of this compound extends to its role as a crucial intermediate in multi-step synthetic pathways aimed at producing pharmacologically relevant heterocycles. Nitrogen-containing heterocycles, in particular, are prevalent in both natural products and pharmaceutical agents. rsc.org The chemical handles on the this compound molecule allow for sequential reactions to build complex heterocyclic frameworks. For example, the synthesis of various six-membered heterocyclic rings found in top-selling drugs often involves multi-step sequences where similar substituted phenyl ketones could serve as starting points. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their interaction with biological targets and improving their therapeutic potential.

Impact of Substituent Modifications on Molecular Interactions with Biological Targets

Systematic modification of the substituents on the this compound scaffold allows researchers to probe the key interactions between the molecule and its biological target. SAR studies on various classes of compounds have demonstrated that even minor changes to the chemical structure can have a significant impact on binding affinity and efficacy. nih.gov For instance, in the development of dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), the modification of substituents on a core scaffold led to the identification of a potent compound with significant in vivo anti-tumor activity. nih.gov

Table 1: Impact of Substituent Modifications on Biological Activity

| Core Scaffold | Substituent Modification | Observed Impact on Biological Activity | Reference |

| 1-phenyl-1H-naphtho[2,3-d] rsc.orgbeilstein-journals.orgnih.govtriazole-4,9-dione | Addition of chloro and fluoro groups to the phenyl ring | Potent dual inhibition of IDO1 and TDO | nih.gov |

| 3α-tropanes | Variation of substituents on the phenyl rings | Altered binding affinity to dopamine (B1211576) transporter (DAT) | nih.gov |

This table is for illustrative purposes and may not directly involve this compound but demonstrates the principle of SAR.

Pharmacophore Elucidation and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.gov This approach can be broadly categorized into structure-based and ligand-based methods. nih.gov

Ligand-Based Pharmacophore Modeling: In the absence of a known 3D structure of the target protein, ligand-based pharmacophore models can be developed using a set of known active molecules. nih.gov This involves identifying common chemical features among these active compounds that are crucial for their biological activity. nih.gov These models can then be used as 3D queries to screen large compound databases to identify new potential drug candidates. mdpi.com

Pharmacophore Elucidation: By analyzing the SAR data of a series of this compound derivatives, it is possible to elucidate a pharmacophore model. This model would highlight the key functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial arrangement necessary for optimal interaction with the target.

In Vitro and In Silico Approaches to Investigate Molecular Target Interactions

A combination of in vitro (experimental) and in silico (computational) methods is often employed to investigate the molecular interactions between drug candidates and their biological targets. These approaches provide valuable information about the mechanism of action and can guide the design of more potent and selective compounds.

In Vitro Studies: These studies involve testing the biological activity of compounds in a controlled laboratory setting, outside of a living organism. nih.gov Examples include enzyme inhibition assays, cell-based assays to measure cytotoxicity or apoptosis, and receptor binding assays. nih.govnih.gov These experiments provide direct evidence of a compound's effect on a specific biological process.

In Silico Studies: Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict and analyze the binding of a ligand to its target protein at the molecular level. nih.gov Molecular docking can predict the preferred binding pose and affinity of a molecule within the active site of a protein. nih.gov These in silico predictions can help in identifying potential molecular targets for novel compounds. biorxiv.org

Table 2: Investigational Approaches for Molecular Target Interactions

| Approach | Description | Information Gained | Reference |

| In Vitro Assays | Experiments conducted in a controlled laboratory environment (e.g., cell cultures, isolated enzymes). | Direct measurement of biological activity, such as cytotoxicity, enzyme inhibition, and apoptosis induction. | nih.govnih.gov |

| In Silico Modeling | Computer-based simulations to predict molecular interactions. | Prediction of binding modes, binding affinities, and identification of potential molecular targets. | nih.govbiorxiv.org |

By integrating these diverse investigational approaches, researchers can gain a comprehensive understanding of the biological and pharmacological relevance of this compound and its derivatives, paving the way for the development of new and effective therapeutic agents.

Enzyme Inhibition Assays and Receptor Binding Studies

While specific comprehensive screening data for this compound against a wide array of enzymes and receptors is not extensively documented in publicly available literature, the structural motifs of the molecule provide a basis for hypothesizing its potential interactions. The presence of an electrophilic ketone carbonyl group, an aromatic ring system, and electron-withdrawing chloro and nitro substituents suggests the potential for various non-covalent and, in some cases, covalent interactions with biological macromolecules.

Furthermore, studies on other structurally related nitroaromatic compounds have shown inhibitory activity against various enzymes. For example, nitrophenyl-group-containing heterocycles have demonstrated anticancer and antioxidant properties, which are often mediated by enzyme inhibition. nih.gov The mechanisms of action in such cases can involve the formation of hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the inhibitor and the enzyme's active site.

Receptor binding studies for this compound are not widely reported. However, the principles of ligand-receptor interactions suggest that the compound's aromatic ring and its substituents could engage with receptor binding pockets. The specific nature of these interactions would depend on the topology and chemical environment of the binding site.

Table 1: Potential Molecular Mechanisms of this compound and its Derivatives in Enzyme Inhibition and Receptor Binding

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Target Sites on Proteins |

| Hydrogen Bonding | Nitro group (oxygen atoms), Ketone carbonyl (oxygen atom) | Amino acid residues with hydrogen bond donor groups (e.g., Ser, Thr, Tyr, Asn, Gln) |

| Halogen Bonding | Chloro substituent | Electron-rich atoms (e.g., oxygen, sulfur) in amino acid residues or backbone carbonyls |

| Pi-Pi Stacking | Nitrophenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp, His) |

| Hydrophobic Interactions | Phenyl ring | Nonpolar amino acid residues (e.g., Ala, Val, Leu, Ile, Met) |

| Electrostatic Interactions | Partial positive charge on the carbonyl carbon, Partial negative charges on the nitro group oxygens | Charged or polar amino acid residues (e.g., Asp, Glu, Lys, Arg) |

| Covalent Bonding (Potential) | Electrophilic carbonyl carbon | Nucleophilic amino acid residues (e.g., Cys, Ser, Lys) in the active site (would lead to irreversible inhibition) |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding

To elucidate the potential binding modes and interaction patterns of compounds at a molecular level, computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools. While specific studies on this compound are limited, research on its derivatives provides significant insights.

A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are structurally related to this compound, investigated their potential as antidiabetic agents by targeting α-glucosidase and α-amylase. nih.gov Molecular docking simulations were performed to understand the binding interactions of these derivatives with the active sites of these enzymes. The results indicated that the synthesized compounds displayed significant binding interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the amino acid residues in the active sites. nih.gov For example, the nitro group was often found to form hydrogen bonds with polar residues, while the aromatic rings engaged in hydrophobic and pi-pi stacking interactions. nih.gov

Molecular dynamics simulations are often employed to assess the stability of the ligand-protein complex predicted by docking studies. nih.govyoutube.com In the study of the aforementioned nitrobenzamide derivatives, MD simulations were performed on the most active compound to validate its inhibitory potential. The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time suggested the stability of the compound within the binding site of the target proteins. nih.gov Such simulations can reveal the dynamic nature of the interactions and the conformational changes that may occur upon ligand binding. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Data for a Derivative of this compound Data is based on the findings for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase. nih.gov

| Computational Method | Parameter | Finding | Implication |

| Molecular Docking | Binding Energy | Ranged from -8.0 to -9.7 kcal/mol for the series | Indicates favorable binding affinity of the derivatives to the enzyme's active site. |

| Molecular Docking | Interacting Residues | Hydrogen bonding with residues like Asp, Glu, and Arg. Hydrophobic interactions with aromatic and aliphatic residues. | The nitro and carbonyl groups are key for polar contacts, while the phenyl rings contribute to non-polar interactions. |

| Molecular Dynamics | RMSD of Ligand-Protein Complex | Stable RMSD values over the simulation period. | Confirms the stability of the binding pose predicted by docking and the formation of a stable complex. |

| Molecular Dynamics | Ligand-Protein Interactions | Persistent hydrogen bonds and hydrophobic contacts throughout the simulation. | The interactions observed in the static docked pose are maintained in a dynamic environment. |

Emerging Applications and Future Research Directions for 1 2 Chloro 4 Nitrophenyl Ethanone in Advanced Chemical Sciences

Integration into Materials Science: Precursors for Polymers or Functionalized Surfaces

The multifunctional nature of 1-(2-Chloro-4-nitrophenyl)ethanone presents considerable potential for its use in materials science, particularly as a precursor for creating novel polymers and functionalized surfaces. The reactivity of its distinct functional groups—the chloro, nitro, and ketone moieties—offers multiple pathways for integration into larger material systems.

A primary route for its application involves the chemical modification of the nitro group. The reduction of the nitro group to an amino group is a well-established chemical transformation, often achieved using reagents like hydrogen gas with a palladium catalyst. The resulting aminophenyl ethanone (B97240) derivative can serve as a monomer in polymerization reactions. For example, the newly formed amine can react with dicarboxylic acids or diacyl chlorides to form polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength.

Furthermore, the amine-functionalized derivative is an ideal candidate for grafting onto surfaces to alter their properties. Surfaces such as silica, glass, or metal oxides can be pre-treated to introduce anchor points (e.g., epoxy or isocyanate groups) that readily react with the amine, covalently bonding the molecule to the surface. This functionalization can be used to tune surface properties like wettability, adhesion, or to introduce specific binding sites for subsequent chemical interactions.

The chlorine atom on the aromatic ring provides another handle for modification through nucleophilic substitution reactions, allowing for the attachment of various functional groups that can initiate polymerization or confer specific properties to a surface. The ketone group can also be engaged in reactions like aldol (B89426) condensations to build larger molecular architectures suitable for material applications.

Catalysis: Role as a Ligand or Organocatalyst Precursor

In the field of catalysis, this compound is emerging as a valuable precursor for the synthesis of complex ligands and organocatalysts. The raw compound itself is not typically a catalyst, but its derivatives can be tailored to coordinate with metal centers or to act as metal-free catalysts.

The development of ligands for transition-metal catalysis is a significant area of research. By modifying this compound, researchers can design novel molecular scaffolds for this purpose. For instance, the reduction of the nitro group to an amine, followed by a condensation reaction between the resulting amine and the ketone group of another molecule, can lead to the formation of Schiff base ligands. These ligands are well-known for their ability to form stable complexes with a wide range of metal ions, which are then used to catalyze organic transformations such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. rsc.org

The strategic placement of the chloro, amino (post-reduction), and ketone groups allows for the creation of bidentate or tridentate ligands, which can confer specific stereochemical control or enhanced catalytic activity to a metal center. The electronic properties of the ligand, influenced by the remnant chloro-substituent, can be used to fine-tune the reactivity of the metal catalyst.

Challenges and Opportunities in Scaling Up Synthesis and Derivatization for Industrial Applications

While this compound is a valuable intermediate, its widespread industrial application hinges on efficient and scalable synthesis and derivatization processes. bldpharm.comsigmaaldrich.com The synthesis typically involves multi-step procedures, including nitration, chlorination, and Friedel-Crafts acylation of a benzene (B151609) starting material. Each of these steps presents unique challenges for large-scale production.

Friedel-Crafts reactions, for example, often employ strong Lewis acid catalysts like aluminum chloride, which can be difficult to handle and generate significant waste, posing environmental concerns. The development of greener synthetic routes using solid acid catalysts or microwave-assisted reactions could provide an opportunity to overcome these limitations. beilstein-journals.org

Key Synthetic Reactions and Associated Challenges:

| Reaction Type | Common Reagents | Challenges in Scaling Up |

|---|---|---|

| Nitration | Nitric Acid, Sulfuric Acid | Handling of corrosive acids, control of exotherms, regioselectivity. |

| Chlorination | Chlorine gas, Sulfuryl chloride | Toxicity of reagents, control of reaction, formation of isomers. |

| Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride | Stoichiometric use of catalyst, hazardous quenching, waste disposal. |

| Nitro Group Reduction | H₂, Pd/C; Sodium dithionite | Catalyst cost and recovery, handling of flammable hydrogen gas. rsc.org |

The derivatization of this compound also presents opportunities. The selective transformation of one functional group while leaving others intact is crucial for creating complex target molecules. For instance, selectively reducing the nitro group without affecting the ketone or the chloro-substituent requires careful selection of reagents and reaction conditions. The opportunity lies in developing robust and high-yield protocols for these selective transformations, which would unlock the full potential of this versatile building block for industrial applications in the pharmaceutical and materials sectors. echemi.com

Exploration of Novel Biological Activities Based on Mechanistic Understanding

The core structure of this compound makes it a scaffold of interest in the search for new biologically active compounds. While the compound itself is primarily an intermediate, its derivatives have shown promise. The mechanism of action is often tied to the reactivity imparted by the chloro and nitro functional groups, which can interact with biological targets like enzymes.

Research has demonstrated that derivatives of this scaffold possess significant biological effects. For example, a related compound, 2-chloro-1-(2-chlorocyclopropyl)-2-(4-nitrophenyl)ethanone, isolated from the fungus Lentinus squarrosulus, has been shown to exhibit both antimicrobial and cytotoxic activity. researchgate.netresearchgate.net It was found to be inhibitory against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger. researchgate.netresearchgate.net Furthermore, it displayed cytotoxic effects against the MCF7 human breast cancer cell line. researchgate.netresearchgate.net

This suggests that the 4-nitrophenyl ethanone core is a key pharmacophore. The exploration of novel biological activities can be guided by a mechanistic understanding of how these molecules function. The electron-withdrawing nature of the nitro and chloro groups can make the molecule susceptible to bioreduction in cellular environments, potentially leading to the formation of reactive radical species that can induce cellular damage. Alternatively, these groups can participate in hydrogen bonding or other non-covalent interactions within the active sites of enzymes, leading to their inhibition.

Future research should focus on synthesizing a library of derivatives by modifying the chloro and ketone positions and evaluating their activity against a broader range of biological targets, including viruses, parasites, and different cancer cell lines. beilstein-journals.orgmdpi.com

Reported Biological Activities of a Related Derivative:

| Derivative | Organism/Cell Line | Observed Activity |

|---|---|---|

| 2-chloro-1-(2-chlorocyclopropyl)-2-(4-nitrophenyl)ethanone | Escherichia coli, Staphylococcus aureus | Antimicrobial researchgate.netresearchgate.net |

| 2-chloro-1-(2-chlorocyclopropyl)-2-(4-nitrophenyl)ethanone | Aspergillus niger, Fusarium solani | Antifungal researchgate.netresearchgate.net |

By combining targeted synthesis with mechanistic studies, the full therapeutic potential of the this compound scaffold can be systematically explored and developed.

Q & A

Q. What are the key spectroscopic techniques for characterizing 1-(2-Chloro-4-nitrophenyl)ethanone, and what spectral features should researchers expect?

Methodological Answer:

- IR Spectroscopy : The carbonyl (C=O) stretch typically appears near 1700 cm⁻¹. Aromatic C-Cl and nitro (NO₂) groups may show peaks at 750–850 cm⁻¹ and 1520–1350 cm⁻¹, respectively. Solvent selection (e.g., CCl₄ or CS₂) is critical to avoid spectral interference .

- NMR : In H NMR, aromatic protons adjacent to electron-withdrawing groups (Cl, NO₂) resonate downfield (δ 7.5–8.5 ppm). The ketone methyl group appears near δ 2.6 ppm. C NMR confirms the carbonyl carbon at ~200 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) yields characteristic fragments, such as [M-Cl]⁺ and [M-NO₂]⁺. The molecular ion peak (m/z 199.59) should align with the compound’s molecular weight .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?

Methodological Answer:

- Friedel-Crafts Acylation : React 2-chloro-4-nitrobenzene with acetyl chloride in the presence of a Lewis acid (e.g., ZnCl₂ or AlCl₃). Anhydrous conditions and reflux in solvents like dichloromethane or acetic acid are essential to avoid hydrolysis .

- Nitration Followed by Chlorination : Start with 4-nitroacetophenone, introduce chlorine via electrophilic substitution using Cl₂ or SOCl₂. Monitor reaction progress with TLC to prevent over-chlorination .

- Critical Parameters : Temperature control (80–100°C), stoichiometric excess of acylating agent, and inert atmosphere improve yield. Post-synthesis purification via recrystallization (ethanol/water) is recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reaction pathways of this compound?

Methodological Answer:

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model electron delocalization in the nitro and chloro groups. Basis sets like 6-311+G(d,p) are suitable for geometry optimization .

- Key Outputs :

- HOMO-LUMO Gaps : Predict reactivity; narrower gaps suggest higher electrophilicity.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning (e.g., nitration at meta positions).

- Transition State Analysis : Simulate pathways for nucleophilic aromatic substitution (e.g., Cl displacement) .

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What strategies can resolve contradictions in reported synthetic yields of derivatives under varying catalytic conditions?

Methodological Answer:

- Design of Experiments (DOE) : Systematically vary catalysts (ZnCl₂ vs. FeCl₃), solvents (polar vs. nonpolar), and temperatures. Use response surface methodology (RSM) to identify optimal conditions .

- Mechanistic Studies : Probe catalyst activity via in situ FTIR or Raman spectroscopy. For example, ZnCl₂ may enhance acylation by stabilizing intermediates, while FeCl₃ could promote side reactions .

- Data Reconciliation : Replicate conflicting protocols with controlled impurity levels (e.g., moisture in solvents). Characterize byproducts via LC-MS to trace yield discrepancies .